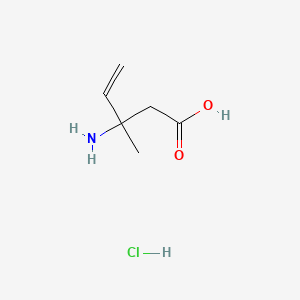
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with three chlorine atoms at positions 2, 5, and 6, and a methyl group at position 3 .Physical And Chemical Properties Analysis
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a solid at room temperature. It has a molecular weight of 213.45 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
- Regioselectivity in Methylation : The compound shows high regioselectivity in methylation, particularly at the N3 atom, influenced by the solvent medium. This property is crucial for creating specific isomers in chemical synthesis (Erkin & Krutikov, 2006).
- Intermediate for Synthetic Drugs : It acts as an important intermediate, especially in the synthesis of anticancer drugs like dasatinib, demonstrating its significance in pharmaceutical compound creation (Guo Lei-ming, 2012).
- Organotin Derivative Synthesis : The compound's derivatives have various applications, including the formation of organotin derivatives, which have potential uses in materials science and industry (Ma et al., 2005).
Crystallography and Molecular Interaction
- Crystal Formation and Hydrogen Bonding : It participates in forming cocrystals, demonstrating its ability to form stable complexes through hydrogen and halogen bonding, which is significant in crystallography and material science (Gerhardt & Egert, 2015).
- Heterocyclic Compound Synthesis : The compound facilitates the synthesis of heterocyclic compounds, which are critical in drug development and synthetic chemistry (Jalilzadeh & Pesyan, 2011).
Structural Analysis and Theory
- Molecular Structure Analysis : Studies on its crystal structure help understand molecular conformation and interactions, essential for designing new molecules in chemistry and pharmacology (Odell et al., 2007).
- Density Functional Theory Studies : Research includes the application of density functional theory to understand its properties, showcasing its importance in theoretical chemistry and molecular modeling (Mozafari et al., 2016).
Novel Applications and Studies
- Solvothermal Synthesis : The compound is involved in solvothermal synthesis, leading to the formation of novel polymer structures, indicating its potential in polymer science and engineering (Ma et al., 2006).
- Interaction with Other Compounds : Studies explore its interaction with other compounds, such as in organic-inorganic hybrid compounds, highlighting its versatility in forming diverse molecular structures (Hu et al., 2005).
Safety And Hazards
Safety data indicates that 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2,5,6-trichloro-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-10-4(11)2(6)3(7)9-5(10)8/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISNYYGONBDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)



![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)
![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

